N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of multiple functional groups, such as methoxy, iodo, and benzodioxole, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the 2,5-dimethoxyphenyl group to the quinazolinone core, which can be achieved through a Suzuki-Miyaura coupling reaction using a boronic acid derivative.
Formation of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a catechol derivative.
Final Coupling and Amide Formation: The final step involves the coupling of the benzodioxole moiety with the quinazolinone core, followed by the formation of the amide bond to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The iodo group can be reduced to a hydrogen atom or substituted with other groups.
Substitution: The iodo group can undergo nucleophilic substitution reactions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while nucleophilic substitution of the iodo group could yield azides or thiols.
Scientific Research Applications
N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and systems.
Chemical Biology: The compound can be used as a probe to study the function of specific proteins or pathways in cells.
Material Science: Its unique chemical properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar structure but different biological activity.
3,4-Dimethoxyphenethylamine (DMPEA): An analogue of dopamine with methoxy groups at the 3- and 4-positions.
25CN-NBOH (N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine): A selective 5-HT2A agonist with a related structure.
Uniqueness
N-[2-(2,5-DIMETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C24H20IN3O6 |
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Molecular Weight |
573.3 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H20IN3O6/c1-31-15-5-8-19(32-2)17(11-15)22-26-18-6-4-14(25)10-16(18)24(30)28(22)27-23(29)13-3-7-20-21(9-13)34-12-33-20/h3-11,22,26H,12H2,1-2H3,(H,27,29) |
InChI Key |
FKBQGRSMQJSEOA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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